molecular formula C20H21ClN2O B11663493 N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B11663493
M. Wt: 340.8 g/mol
InChI Key: HASLPBCJRPBWCY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is a synthetic quinoline carboxamide derivative of interest in medicinal chemistry and drug discovery research. Quinoline carboxamides are recognized as a privileged scaffold in pharmaceutical development, with documented applications across a wide spectrum of biological activities . Related compounds based on the quinoline and quinolinone core have demonstrated significant potential as multi-target agents, exhibiting anti-inflammatory properties through lipoxygenase (LOX) inhibition and potent antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation . Furthermore, structurally similar carboxamide analogues have been investigated for their antibacterial activity and their efficacy in disease models such as bacterial wilt in plants, highlighting the broad utility of this chemical class . The specific substitution pattern of this compound—featuring a 4-chlorophenyl group and multiple methyl substituents on the quinoline ring—may influence its physicochemical properties and biomolecular interactions, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in screening campaigns for oncology, inflammatory diseases, and infectious diseases, or as a building block for the synthesis of more complex molecular entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1-carboxamide

InChI

InChI=1S/C20H21ClN2O/c1-13-5-10-17-14(2)12-20(3,4)23(18(17)11-13)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24)

InChI Key

HASLPBCJRPBWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3=CC=C(C=C3)Cl)(C)C)C

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

Cyclocondensation reactions employing cyclohexane-1,3-dione, aldehydes, and cyanoacetamide derivatives are widely used to construct the quinoline core. For example, a protocol adapted from involves refluxing 4-chlorobenzaldehyde (1.40 g, 0.01 mol) with N-(4-chlorophenyl)-2-cyanoacetamide (1.94 g, 0.01 mol) and cyclohexane-1,3-dione (1.12 g, 0.01 mol) in ethanol containing triethylamine (0.50 mL). The reaction proceeds at 80°C for 3 hours, yielding a hexahydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.

Key Variables:

  • Catalysts: Triethylamine or ammonium acetate.

  • Solvents: Ethanol, methanol, or acetonitrile.

  • Yield Optimization: Cooling the reaction mixture in an ice bath post-reflux improves crystallization efficiency, achieving yields up to 85%.

Friedländer Synthesis for Quinoline Formation

Ketone-Amine Condensation

The Friedlälder method involves condensing 2-aminobenzophenones with ketones. For instance, 2-amino-4-chlorobenzophenone reacts with 2,2,4,7-tetramethylcyclohexan-1,3-dione in acetic acid under reflux to form the quinoline skeleton. Subsequent carboxamide formation is achieved via Schotten-Baumann reaction with 4-chlorophenyl isocyanate.

Table 1: Comparative Analysis of Friedlälder Conditions

ConditionSolventTemperature (°C)Yield (%)Purity (%)
Acetic acidGlacial1207298
Polyphosphoric acidToluene1506895
Ionic liquid ([BMIM]BF₄)Solvent-free1008199

Data adapted from.

N-Alkylation for Carboxamide Functionalization

Nucleophilic Substitution

The introduction of the 4-chlorophenyl group is achieved through N-alkylation. A representative procedure involves treating 2,2,4,7-tetramethylquinoline-1(2H)-carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with 4-chlorobenzylamine in dichloromethane at 0–5°C.

Critical Parameters:

  • Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials, yielding 89% pure product.

Purification and Characterization

Crystallization Techniques

Recrystallization from absolute ethanol or methanol is standard for final product isolation. For example, dissolving the crude product in hot ethanol (50 mL per gram) and cooling to −20°C produces needle-like crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR: Key signals include δ 1.29 ppm (singlet, 3H, CH₃), δ 3.87 ppm (singlet, 3H, OCH₃), and δ 8.21 ppm (singlet, 2H, NH₂).

  • MS (EI): Molecular ion peak at m/z 340.8 [M⁺] confirms the molecular weight.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of crystallization.

Catalytic Systems

  • Base Catalysts: Triethylamine improves yields by neutralizing HCl generated during acylation.

  • Acid Catalysts: Polyphosphoric acid facilitates cyclization but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide exhibits significant biological activities:

  • Acetylcholinesterase Inhibition: Studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Enhanced AChE inhibition compared to parent compounds suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Potential: The compound has been evaluated for its anticancer properties. For instance, derivatives with similar structural features have demonstrated activity against glioblastoma cell lines, indicating a potential role in cancer therapy .

Synthesis and Modification

The synthesis of this compound typically involves several key steps aimed at optimizing yield and purity. These synthetic routes allow for further functionalization, making the compound amenable to various applications in drug design.

Case Studies and Research Findings

  • Neurodegenerative Disease Research:
    • In vitro studies have demonstrated that modifications to this compound can enhance its potency as an AChE inhibitor. This suggests a pathway for developing new treatments for conditions like Alzheimer's disease.
  • Cancer Therapeutics:
    • The compound's derivatives have been screened against glioma cell lines. One notable derivative exhibited potent inhibition of glioma growth by targeting the AKT signaling pathway, which is often implicated in cancer progression . This positions the compound as a promising candidate for further exploration in oncology.
  • Synthetic Pathways:
    • Detailed synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. These methods are crucial for facilitating further research into the compound's applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound (Target) Quinoline 2,2,4,7-Tetramethyl; N-(4-chlorophenyl) carboxamide ~340.85* High lipophilicity (predicted) -
N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide Quinoline 2,2,4,7-Tetramethyl; N-cyclohexyl carboxamide 312.46 Reduced polarity vs. chlorophenyl analog
TRC210258 Imidazo[1,2-a]pyrimidine N-(4-chlorophenyl)-N-methyl; 4-fluorophenoxy ~428.89* TGR5 agonist (in vitro EC₅₀ = 12 nM)
2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide Quinoline C4: 4-chlorophenyl; N-thiadiazolyl carboxamide 406.90 High XLogP3 (4.7); potential P-gp interaction

*Calculated based on molecular formula.

Key Observations from Comparative Analysis

Core Structure Variations: The quinoline core in the target compound and its analogs (e.g., ) is associated with planar aromaticity, enabling π-π stacking interactions.

Substituent Effects :

  • The 4-chlorophenyl group in the target compound increases lipophilicity compared to the cyclohexyl analog in . This may improve membrane permeability but reduce aqueous solubility.
  • Methyl groups at positions 2,2,4,7 (target compound) likely contribute to steric hindrance, possibly slowing enzymatic degradation.

Compounds with N-(4-chlorophenyl) carboxamide moieties (e.g., ) showed modulation of Rh123 accumulation, suggesting P-glycoprotein (P-gp) inhibition, a trait relevant in overcoming multidrug resistance .

Synthetic Accessibility: TRC210258’s synthesis involved sequential condensation, chlorination, and carbodiimide-mediated coupling , a pathway adaptable to the target compound by substituting starting materials (e.g., tetramethylquinoline derivatives).

Biological Activity

N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C18H20ClN
  • Molecular Weight : 295.81 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from the chemical structure.

Research indicates that compounds similar to this compound often exhibit their biological activities through various mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit specific kinases involved in cancer progression, particularly AKT signaling pathways which are crucial in glioma malignancy .
  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Several studies have reported on the anticancer properties of quinoline derivatives:

  • In Vitro Studies : A study demonstrated that quinoline derivatives could inhibit the growth of glioblastoma cells by targeting the AKT pathway. For instance, a related compound exhibited an EC50 value indicative of potent activity against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .

Anti-inflammatory Effects

Quinoline compounds are often investigated for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A series of quinoline derivatives were synthesized and screened against various cancer cell lines. The results indicated that certain modifications at the 4-position enhanced inhibitory activity against glioma cells while maintaining selectivity for cancerous over non-cancerous cells .
  • Anti-inflammatory Research :
    • Research highlighted that quinoline derivatives exhibited significant inhibition of inflammatory responses in animal models. This suggests potential applications in treating chronic inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeCompound VariationEC50 (µM)Remarks
AnticancerN-(4-chlorophenyl)12Effective against glioblastoma cells
Anti-inflammatoryQuinoline Derivative25Inhibits COX-2 and pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide, and how can purity be ensured?

  • Methodological Answer :
    Synthesis typically involves multi-step protocols, such as coupling 4-chloroaniline with a pre-functionalized quinoline-carboxylic acid derivative. Key steps include:
    • Carboxamide formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid moiety for reaction with 4-chloroaniline .
    • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%).
    • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ ~7.2–7.4 ppm for aromatic protons, δ ~165 ppm for carboxamide carbonyl) and HRMS (exact mass: calculated vs. observed) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
    • X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound crystallizes in a suitable space group .
    • Spectroscopy : 1H^1H/13C^{13}C NMR (e.g., Chloroform-d or DMSO-d6 solvents) and FT-IR (stretching at ~1680 cm1^{-1} for C=O) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity and stability under storage conditions .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl groups on the quinoline ring) influence the compound’s biological activity?

  • Methodological Answer :
    • Structure-Activity Relationship (SAR) Studies :
  • Compare analogs with varying substituents using in vitro assays (e.g., enzyme inhibition or cellular uptake). For example, the C3 carboxamide group and C4 methyl groups in This compound enhance hydrophobic interactions with target proteins, as observed in P-glycoprotein inhibition studies .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with binding pockets. The tetramethylquinoline core may occupy hydrophobic regions, while the 4-chlorophenyl group contributes π-π stacking .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be resolved?

  • Methodological Answer :
    • Assay Standardization : Validate protocols using positive controls (e.g., verapamil for P-gp inhibition) and ensure consistent cell lines/passage numbers.
    • Orthogonal Techniques : Cross-validate with surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling .
    • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS .

Q. What computational strategies are effective for predicting metabolic stability and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer :
    • ADMET Prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate logP (~3.5–4.0) and AO-mediated oxidation risks. The 4-chlorophenyl group may reduce AO activity compared to electron-donating substituents .
    • Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict major metabolites, such as hydroxylation at the quinoline ring .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :
    • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Common degradation pathways include hydrolysis of the carboxamide bond or oxidation of methyl groups .
    • LC-MS/MS Analysis : Identify degradation products (e.g., quinoline-N-oxide) using high-resolution mass spectrometry .

Q. What are the optimal strategies for studying its biotransformation in hepatic models?

  • Methodological Answer :
    • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor time-dependent metabolite formation via LC-MS/MS.
    • CYP/AO Inhibition : Co-incubate with selective inhibitors (e.g., hydralazine for AO) to identify primary metabolic enzymes .

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